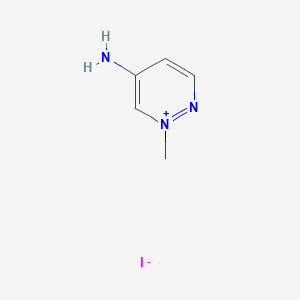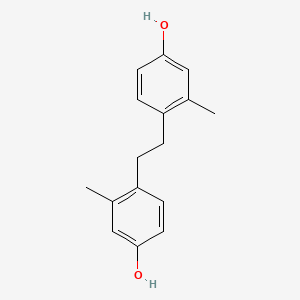
Phenol, 4,4'-(1,2-ethanediyl)bis[3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] is an organic compound with a complex structure It is a derivative of phenol, where the phenolic groups are connected by an ethanediyl bridge and substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] typically involves the reaction of 3-methylphenol with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the ethylene dichloride, leading to the formation of the ethanediyl bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: Reduction reactions can convert the phenolic groups to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The ethanediyl bridge provides structural stability and affects the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis- (Bisphenol A): Known for its use in the production of polycarbonate plastics and epoxy resins.
Phenol, 4,4’-(1,2-diethyl-1,2-ethanediyl)bis- (Hexestrol): Used in medical applications as a synthetic estrogen.
Uniqueness
Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] is unique due to its specific substitution pattern and the presence of the ethanediyl bridge. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
61290-18-4 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC名 |
4-[2-(4-hydroxy-2-methylphenyl)ethyl]-3-methylphenol |
InChI |
InChI=1S/C16H18O2/c1-11-9-15(17)7-5-13(11)3-4-14-6-8-16(18)10-12(14)2/h5-10,17-18H,3-4H2,1-2H3 |
InChIキー |
CAGBNSAYQGATPW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)CCC2=C(C=C(C=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


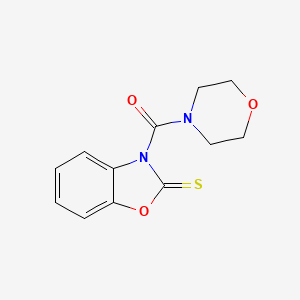
![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
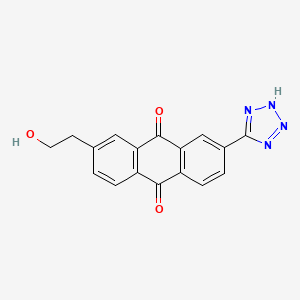
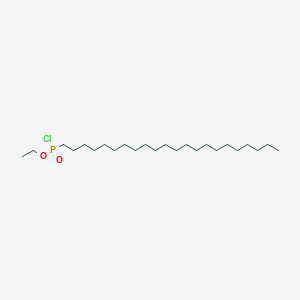
![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
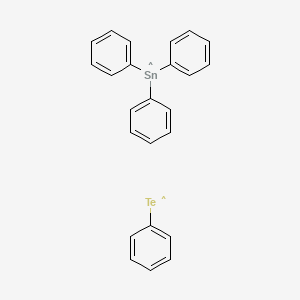
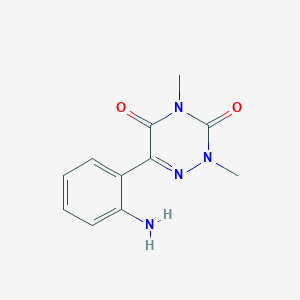
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)
